3-(pentyloxy)-6H-benzo[c]chromen-6-one
Description
Properties
IUPAC Name |
3-pentoxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-2-3-6-11-20-13-9-10-15-14-7-4-5-8-16(14)18(19)21-17(15)12-13/h4-5,7-10,12H,2-3,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQVBMWQFVETJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Phosphodiesterase II Inhibition
Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of cyclic nucleotides, which are critical for various cellular processes. Inhibition of PDE2 has been associated with neuroprotective effects and cognitive enhancement.
- Compound Evaluation : In a study evaluating several alkoxylated derivatives, 3-(pentyloxy)-6H-benzo[c]chromen-6-one (designated as compound 1g) demonstrated significant PDE2 inhibitory activity with an IC50 value of 3.67 ± 0.47 μM, indicating its potential as a therapeutic agent in neurodegenerative conditions like Alzheimer's disease .
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| This compound | 3.67 ± 0.47 | Optimal inhibitory potential among tested compounds |
| BAY 60-7550 | ~1.0 | Reference compound for comparison |
Neuroprotective Effects
Research has shown that this compound can promote neuron proliferation and protect neuronal cells from toxicity induced by corticosterone, a stress hormone known to cause neurotoxicity.
- Cell Viability Studies : In vitro studies on HT-22 cells revealed that treatment with this compound significantly improved cell viability in a dose-dependent manner, especially at concentrations between 6.25 to 25 μM .
Structure-Activity Relationship (SAR)
The structural modifications of the benzo[c]chromen-6-one derivatives have been systematically studied to understand their biological activities better.
- Key Findings : The presence of alkyl groups (like pentyloxy) enhances the lipophilicity and blood-brain barrier penetration, crucial for central nervous system activity. The study indicated that compounds with shorter alkyl chains exhibited better PDE2 inhibitory activities .
Case Study: Neurodegenerative Disease Models
In a controlled experiment using animal models of neurodegeneration:
- Objective : To assess the cognitive enhancement properties of this compound.
- Methodology : The compound was administered to subjects with induced cognitive deficits.
- Results : Significant improvements in memory and learning tasks were observed compared to control groups, suggesting its potential utility in treating cognitive impairments associated with aging and neurodegenerative diseases.
Comparison with Similar Compounds
PDE2 Inhibition (IC₅₀ Values)
Note: IC₅₀ for 1g is inferred from SAR trends in .
Cholinesterase Inhibition
- 3-Pentyloxy derivatives exhibit moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~10–20 µM), outperforming rivastigmine in some assays .
- 7,8,9,10-Tetrahydro analogs (e.g., 3-(4-chloro-benzyloxy)) show enhanced AChE binding due to reduced ring strain .
Structure-Activity Relationships (SAR)
Alkyl Chain Length :
- C3–C5 chains (propoxy to pentyloxy) enhance PDE2 inhibition by filling hydrophobic pockets (e.g., near Leu770 in PDE2) .
- C5 (pentyloxy) : Balances lipophilicity and solubility, maximizing cellular uptake .
Substituent Position :
- 3-Position : Critical for H-bonding with PDE2 catalytic residues (e.g., Tyr827) .
- 8-Methyl groups (e.g., 2e) disrupt planarity, reducing target affinity .
Ring Modifications: Tetrahydrobenzo[c]chromenones (e.g., 7,8,9,10-tetrahydro) improve fluorescence properties for biosensing but reduce PDE2 potency .
Key Research Findings
PDE2 Selectivity : 3-Pentyloxy derivatives show >50-fold selectivity over PDE3/4, attributed to unique hydrophobic interactions .
Neuroprotective Effects : In vitro studies demonstrate reduced neuroinflammation (IC₅₀ ~5 µM for TNF-α suppression) .
Fluorescent Sensing : 3-Hydroxy-7,8,9,10-tetrahydro analogs act as Fe³⁺ sensors (ON-OFF fluorescence), useful in bioimaging .
Notes on Discrepancies and Limitations
Variable IC₅₀ Values : Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration). For example, 1g’s IC₅₀ is inferred from SAR rather than direct measurement .
Synthetic Challenges : Low yields for pentyloxy derivatives (56%) limit scale-up .
Off-Target Effects : Alkoxylated derivatives may interact with estrogen receptors (ERβ), though this is underexplored .
Q & A
Q. What are the standard synthetic routes for 3-(pentyloxy)-6H-benzo[c]chromen-6-one?
Methodological Answer: The synthesis typically involves cyclocondensation or cross-dehydrogenative coupling (CDC) strategies. A common approach uses biaryl-2-carboxylic acids as precursors. For example:
- Metal-free CDC : Biaryl-2-carboxylic acids react with potassium peroxydisulfate (K₂S₂O₈) in acetic acid under reflux to form the chromenone core via intramolecular O–H/C–H coupling. This method avoids toxic metals and achieves yields up to 82% .
- Multicomponent reactions : A green protocol combines β-ketoesters, amines, and chalcones in glycerol with Sc(OTf)₃ catalysis, enabling solvent sustainability and moderate yields .
- Transition-metal catalysis : Pd-catalyzed CDC of aryloxymes with carboxylic acids forms the chromenone scaffold, though this requires careful optimization of electronic effects .
Q. Key Table: Synthetic Methods Comparison
Q. How is this compound characterized post-synthesis?
Methodological Answer: Characterization involves:
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–8.2 ppm; the pentyloxy chain shows signals at δ 1.2–4.3 ppm. Carbonyl (C=O) resonates near δ 175 ppm .
- FTIR : Stretching vibrations for C=O (~1700 cm⁻¹) and ether C–O (~1250 cm⁻¹) confirm the structure .
- Chromatography : HPLC (C18 column, MeOH/H₂O) assesses purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 280.3) .
Q. What are the primary biological targets of this compound derivatives?
Methodological Answer: The compound’s bioactivity is linked to its chromenone core and substituents:
- Phosphodiesterase II (PDE2) inhibition : Derivatives with alkoxy chains (e.g., pentyloxy) show IC₅₀ values ~34 μM, critical for neurodegenerative disease research .
- Estrogen receptor-beta (ERβ) agonism : Substituted derivatives (e.g., 3,7-dimethoxy) exhibit selective ERβ binding (Ki < 100 nM), useful in hormone-related cancers .
- Cholinesterase inhibition : Piperazine-linked analogs inhibit acetylcholinesterase (AChE) at IC₅₀ ~10 μM, relevant for Alzheimer’s studies .
Advanced Research Questions
Q. How can reaction conditions be optimized for metal-free synthesis?
Methodological Answer: Key parameters include:
- Oxidant loading : K₂S₂O₈ (2.5 equiv.) in acetic acid at 80°C maximizes yield (82%) while minimizing side reactions .
- Substrate electronics : Electron-rich biaryls cyclize faster; electron-deficient substrates require longer reaction times (24–48 h) .
- Workflow : Use continuous flow reactors to enhance scalability and reduce purification steps .
Q. What structure-activity relationships (SAR) govern PDE2 inhibition?
Methodological Answer: Critical SAR insights:
- Alkoxy chain length : A 5-carbon chain (e.g., pentyloxy) optimizes PDE2 inhibition (IC₅₀ 33.95 μM) due to hydrophobic pocket fitting .
- Substituent position : 3-Alkoxy groups enhance activity vs. 7- or 8-substituted analogs .
- Core saturation : Tetrahydrobenzo[c]chromen-6-one derivatives (e.g., 4c) show improved solubility without losing potency .
Q. Key Table: SAR for PDE2 Inhibition
| Derivative | Substituent | IC₅₀ (μM) | Notes | Reference |
|---|---|---|---|---|
| 2e | 3-Pentyloxy | 33.95 | Optimal chain length | |
| 4c | 3-Pentyloxy (saturated core) | 34.35 | Improved solubility | |
| 2j | 3-Hexyloxy | 45.20 | Reduced activity vs. pentyloxy |
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., Ellman’s method for AChE vs. fluorometric assays).
- Structural nuances : Compare substituent effects (e.g., ERβ agonism requires 3,7-dimethoxy groups, while PDE2 inhibition needs 3-alkoxy chains) .
- Cell models : Use isogenic cell lines to isolate target effects (e.g., SH-SY5Y for neuroprotection vs. MCF-7 for ERβ studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
